L-3-Pyridylalanine hydrochloride
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Overview
Description
L-3-Pyridylalanine hydrochloride: is a non-proteinogenic amino acid, meaning it is not one of the standard amino acids found in proteins. It is a derivative of L-3-Pyridylalanine, with the addition of a hydrochloride group. The compound is known for its unique structure, which includes a pyridine ring attached to the alpha carbon of alanine.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-3-Pyridylalanine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-pyridineethanamine with a suitable protecting group, followed by coupling with an alanine derivative. The final step involves deprotection and conversion to the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling reactions, and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: L-3-Pyridylalanine hydrochloride undergoes various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions to form pyridine N-oxide derivatives.
Reduction: The compound can be reduced to form different reduced pyridine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include pyridine N-oxide derivatives, reduced pyridine compounds, and various substituted derivatives .
Scientific Research Applications
L-3-Pyridylalanine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-3-Pyridylalanine hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, affecting the function of proteins and other biomolecules .
Comparison with Similar Compounds
L-3-Pyridylalanine: The parent compound without the hydrochloride group.
3-Pyridineethanamine: A precursor in the synthesis of L-3-Pyridylalanine hydrochloride.
Pyridine N-oxide derivatives: Oxidized forms of pyridine-containing compounds.
Uniqueness: this compound is unique due to its specific structure, which includes both the pyridine ring and the alanine backbone.
Properties
Molecular Formula |
C8H11ClN2O2 |
---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
(2S)-2-amino-3-pyridin-2-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-7(8(11)12)5-6-3-1-2-4-10-6;/h1-4,7H,5,9H2,(H,11,12);1H/t7-;/m0./s1 |
InChI Key |
ZOSGLKLQNRBVPD-FJXQXJEOSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC=NC(=C1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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